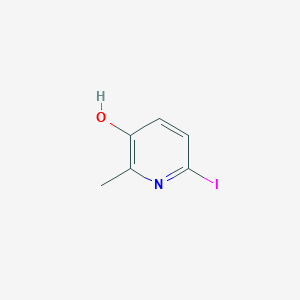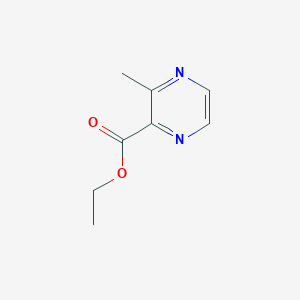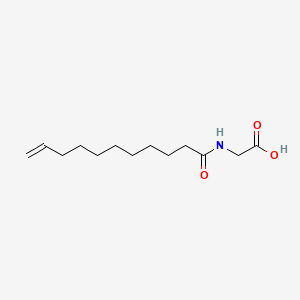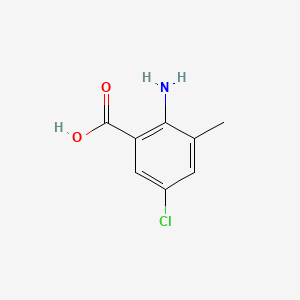
2-Methyl-3-hydroxy-6-iodopyridine
Übersicht
Beschreibung
2-Methyl-3-hydroxy-6-iodopyridine (2M3HI) is an organic compound with a molecular formula of C6H7INO. It is a colorless, crystalline solid that is soluble in water and has a melting point of 105°C. 2M3HI is a common component of pharmaceuticals, cosmetics, and other products, and is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Retinoprotective Applications
Although not directly related to 2-Methyl-3-hydroxy-6-iodopyridine, the study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrates the potential of structurally related pyridine derivatives in pharmacology. Specifically, it has been shown to improve retinal microcirculation and resistance to ischemia in a rat model, suggesting a promising area for further investigation into related compounds for ocular health benefits (Peresypkina et al., 2020).
Iodination and Derivative Formation
The iodination process of pyridine derivatives, such as 2-benzyl-3-hydroxypyridine leading to 6-iodo and 4,6-diiodo derivatives, showcases the chemical modifications possible with pyridine structures, including 2-Methyl-3-hydroxy-6-iodopyridine. This chemical maneuverability opens the door to creating a wide array of iodinated pyridine compounds for further study and application in various fields (Smirnov et al., 1972).
Ligand Chemistry and Coordination Compounds
The coordination chemistry of 2-pyridone and its derivatives, including those substituted at the 6-position, highlights the role of these compounds as bridging ligands akin to carboxylates in creating dimeric and polymetallic complexes. This aspect of pyridine derivatives emphasizes their significance in the development of new materials and the study of metal-metal bonding, providing a foundation for the exploration of 2-Methyl-3-hydroxy-6-iodopyridine in similar contexts (Rawson & Winpenny, 1995).
Synthesis of Heterocyclic Compounds
The synthesis of imidazo[1,2-a]pyridines, important in medicinal chemistry and material science, demonstrates the utility of pyridine derivatives in generating 'drug prejudice' scaffolds. This underscores the chemical versatility and importance of compounds like 2-Methyl-3-hydroxy-6-iodopyridine in synthesizing biologically active and structurally complex heterocycles (Bagdi et al., 2015).
Eigenschaften
IUPAC Name |
6-iodo-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIFHCTXFFMUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479917 | |
| Record name | 2-METHYL-3-HYDROXY-6-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-hydroxy-6-iodopyridine | |
CAS RN |
848952-39-6 | |
| Record name | 2-METHYL-3-HYDROXY-6-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)


![9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)](/img/structure/B1589809.png)






![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)
